N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide
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Overview
Description
“N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H11NO4S3 . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of “this compound” involves the combination of thiazole and sulfonamide groups . The synthesis process involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the combination of thiazole and sulfonamide groups . The molecular formula is C11H11NO4S3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical and Chemical Properties Analysis
The average mass of “this compound” is 317.404 Da, and its monoisotopic mass is 316.985016 Da .Scientific Research Applications
Cerebrovascular and Anticonvulsant Applications
A study described the synthesis and anticonvulsant activities of thiophene sulfonamide derivatives, highlighting compounds with sulfone groups exhibiting high activity. Specifically, a sulfone derivative was shown to selectively increase cerebral blood flow without causing significant diuresis, indicating potential applications in cerebrovascular health and anticonvulsant therapy (Barnish et al., 1981).
Material Science and Proton Conductivity
In the field of material science, the synthesis and characterization of highly sulfonated poly(thiophenylene) were reported, where derivatives demonstrated significant water solubility, transparency in film form, and excellent proton conductivity. These properties suggest their utility in polyaromatic electrolytes for energy applications (Miyatake et al., 1997).
Organic Synthesis and Drug Metabolism
Research on the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator used microbial systems to generate metabolites, demonstrating the application of sulfonamides in drug metabolism and structural characterization studies (Zmijewski et al., 2006).
Antimicrobial and Urease Inhibition
A study on thiophene sulfonamide derivatives revealed their potent urease inhibition and antibacterial activities. Specifically, one compound showed higher urease inhibition activity than the standard thiourea, indicating potential antimicrobial applications (Noreen et al., 2017).
Future Directions
Mechanism of Action
Target of Action
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide is a hybrid antimicrobial that combines the effect of two or more agents, representing a promising antibacterial therapeutic strategy . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound is synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity . It is investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behavior of the drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
It is known that the compound displays potent antibacterial activity, suggesting that it likely interferes with essential bacterial processes .
Result of Action
The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible hemolytic activity towards human red blood cells . This suggests that the compound has a significant impact on the cellular integrity of bacteria, leading to their death .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S3/c1-18(13,14)10-6-4-9(5-7-10)12-19(15,16)11-3-2-8-17-11/h2-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUULTPEIUBWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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